molecular formula C17H16FN5O3S B12500095 N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B12500095
M. Wt: 389.4 g/mol
InChI Key: QJSHLKIOPAQPJM-UHFFFAOYSA-N
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Description

N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a triazole ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the furan carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

    Methyl benzoate: Although structurally different, it is another compound with potential biological activities.

Uniqueness

N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its triazole ring, fluorophenyl group, and furan carboxamide moiety make it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16FN5O3S/c1-23-14(9-19-16(25)13-3-2-8-26-13)21-22-17(23)27-10-15(24)20-12-6-4-11(18)5-7-12/h2-8H,9-10H2,1H3,(H,19,25)(H,20,24)

InChI Key

QJSHLKIOPAQPJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3

Origin of Product

United States

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